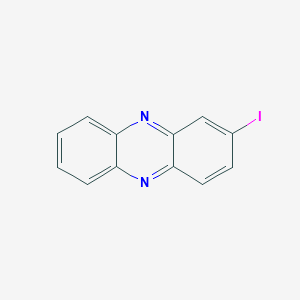
(3R,5R)-Atorvastatin Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-Atorvastatin Amide is a chiral compound derived from atorvastatin, a well-known statin used to lower cholesterol levels in the blood
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Atorvastatin Amide typically involves the asymmetric reduction of α-keto amides. One common method employs chiral metal complexes or biocatalysts such as aldo–keto reductases to achieve high enantioselectivity. For instance, the reduction of diaryl α-keto amide like 2-oxo-N, 2-diphenyl-acetamide (ONDPA) can be catalyzed by engineered variants of aldo–keto reductase from Bacillus subtilis, achieving enantiomeric excess values up to 99.9% .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using optimized biocatalysts or chemical catalysts. The process conditions are carefully controlled to ensure high yield and purity, often involving steps such as solvent extraction, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Atorvastatin Amide undergoes various chemical reactions, including:
Reduction: Asymmetric reduction to produce chiral α-hydroxy amides.
Oxidation: Potential oxidation to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Reduction: Chiral metal complexes or biocatalysts like aldo–keto reductases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include chiral α-hydroxy amides, ketones, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5R)-Atorvastatin Amide has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its cholesterol-lowering properties and potential use in cardiovascular disease treatment.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (3R,5R)-Atorvastatin Amide involves its interaction with specific molecular targets, such as enzymes involved in cholesterol biosynthesis. It may inhibit the activity of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-Atorvastatin: The parent compound, widely used as a statin.
(3S,5S)-Atorvastatin Amide: An enantiomer with different stereochemistry.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin.
Uniqueness
(3R,5R)-Atorvastatin Amide is unique due to its specific stereochemistry, which can influence its binding affinity to biological targets and its pharmacokinetic properties. This makes it a valuable compound for studying the effects of chirality on drug activity and for developing more effective cholesterol-lowering therapies .
Properties
Molecular Formula |
C33H36FN3O4 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
1-[(3R,5R)-7-amino-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1 |
InChI Key |
JDBBEWMLTOSJAI-KAYWLYCHSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


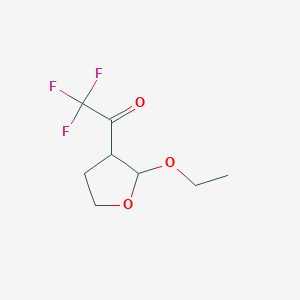

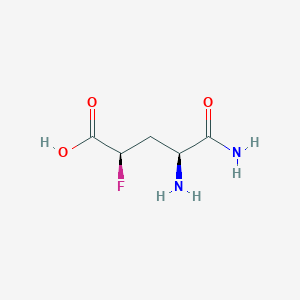
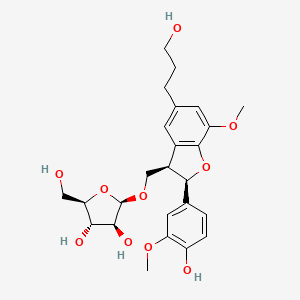
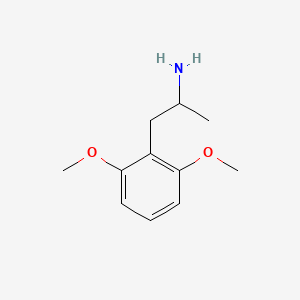
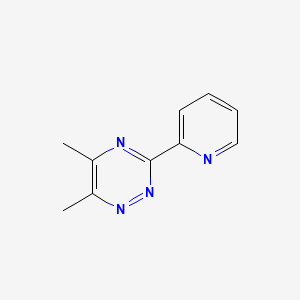
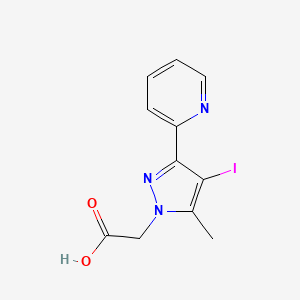

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
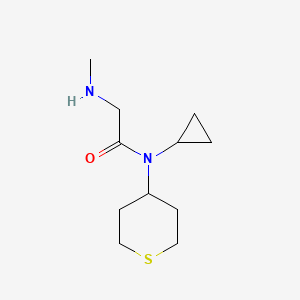
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
